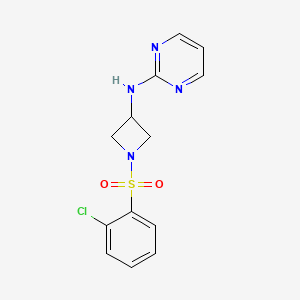

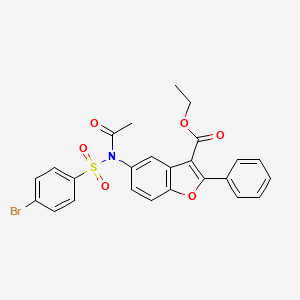

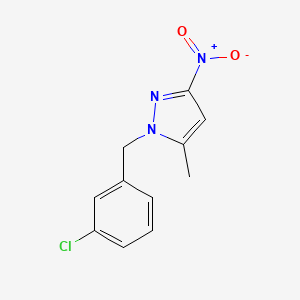

ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

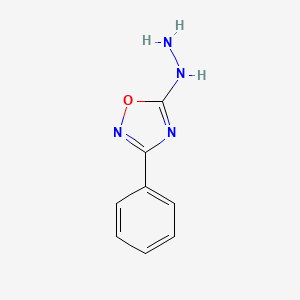

The compound is a complex organic molecule that contains functional groups such as an ester, a benzofuran, a phenyl group, a sulfonyl group, and an acetamido group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, a similar compound, N-(4-bromophenyl)acetamide, has a molecular weight of 214.059 .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of various functional groups. For instance, organoboron compounds can undergo a wide range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, N-(4-bromophenyl)acetamide, the molecular weight is 214.059 .Scientific Research Applications

Organic Synthesis and Methodologies

Photolytic Reactions and Carbene Chemistry : The study of photolytic reactions of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reveals the formation of carbenes, which can undergo various reactions with nucleophiles. This insight into carbene chemistry can aid in the development of novel synthetic routes for related compounds (Ang, Prager, & Williams, 1995).

Selenium-Containing Heterocycles : Research into the synthesis of selenium-containing heterocycles from isoselenocyanates showcases the versatility of heterocyclic chemistry in constructing complex molecular architectures, providing a framework for synthesizing related benzofuran derivatives (Zhou, Linden, & Heimgartner, 2000).

Pharmacological Applications

Glutaminase Inhibitors : The design and synthesis of BPTES analogs, as glutaminase inhibitors, illustrate the potential of structurally complex molecules in therapeutic applications, particularly in cancer research. Such methodologies could be adapted for the synthesis and evaluation of ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate derivatives (Shukla et al., 2012).

Antibacterial Agents : The synthesis of N-substituted acetamide derivatives and their evaluation for antibacterial activity demonstrate the bioactivity potential of complex molecules. This research suggests a pathway for the exploration of this compound derivatives in antimicrobial studies (Iqbal et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to target hiv-1 .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit potent activity against hiv-1 . This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the replication of the virus.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

properties

IUPAC Name |

ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQIIWBKTXUPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

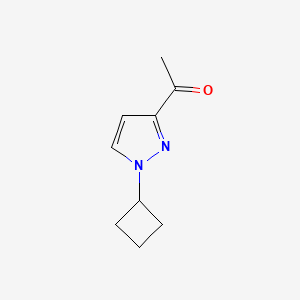

![N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2979668.png)

![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)

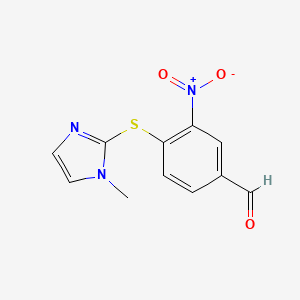

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)

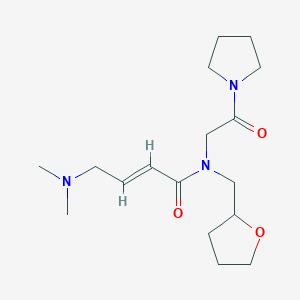

![4-(dimethylamino)-N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2979684.png)